3,3-Diethoxy-1-propylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,3-diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDSPUPKZZMMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477821 | |

| Record name | 3,3-Diethoxy-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-27-8 | |

| Record name | 3,3-Diethoxy-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,3-Diethoxy-1-Propylboronic Acid Pinacol Ester

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 3,3-diethoxy-1-propylboronic acid pinacol ester, a valuable bifunctional building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable protocol for accessing this versatile intermediate. We will delve into the strategic considerations for the synthetic pathway, a detailed, step-by-step experimental protocol, the underlying reaction mechanisms, and best practices for purification and characterization. The core of this synthesis relies on a highly regioselective iridium-catalyzed hydroboration of 3,3-diethoxy-1-propene, ensuring the efficient formation of the desired terminal boronate ester.

Introduction: The Strategic Value of Borylated Acetal Building Blocks

Boronic acids and their corresponding pinacol esters are cornerstones of modern organic chemistry, most notably for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, functional group tolerance, and predictable reactivity make them indispensable tools for the construction of complex molecular architectures.[1] The target molecule, this compound, is of particular interest as it incorporates two key functionalities: a protected aldehyde in the form of a diethyl acetal and a versatile boronic ester.

The acetal moiety serves as a stable protecting group for a reactive aldehyde, which can be unveiled under acidic conditions for subsequent transformations such as reductive amination, Wittig reactions, or aldol condensations. The pinacol boronate ester provides a gateway to a vast array of carbon-carbon and carbon-heteroatom bond formations. This dual functionality makes the title compound a highly valuable three-carbon building block for the modular synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step sequence, as outlined below. This strategy prioritizes commercially available starting materials, high regioselectivity in the key bond-forming step, and operational simplicity.

References

3,3-diethoxy-1-propylboronic acid pinacol ester structure elucidation

An In-depth Technical Guide: Structure Elucidation of 3,3-diethoxy-1-propylboronic acid pinacol ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key building block in modern organic synthesis and drug development. Boronic acid pinacol esters are lauded for their stability and versatility in cross-coupling reactions, yet their analysis requires a nuanced approach to mitigate challenges such as hydrolysis.[1][2] This document moves beyond a simple recitation of techniques, offering a logical, field-tested workflow designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, focusing on a multi-technique, self-validating system that ensures the highest degree of scientific integrity. The core analytical pillars—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—are explored in detail, supplemented by robust protocols and data interpretation strategies.

Foundational Analysis: Molecular Characteristics

Before embarking on instrumental analysis, it is crucial to understand the fundamental properties of the target molecule. This compound, with the chemical formula C₁₃H₂₇BO₄ and a molecular weight of 258.16 g/mol , is a liquid at room temperature.[3] Its structure contains several key features that will be targeted for elucidation: an acetal group with two ethoxy moieties, a three-carbon propyl linker, and the characteristic pinacol ester of the boronic acid.

A primary consideration in all analytical steps is the compound's sensitivity to hydrolysis. The boronate ester can readily hydrolyze to the corresponding boronic acid, especially in the presence of water or protic solvents, which can complicate analysis.[1][2][4] Therefore, all sample preparation and analyses should be conducted under anhydrous or aprotic conditions where possible.

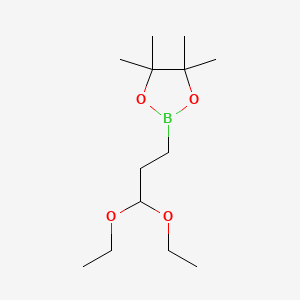

Caption: Molecular structure of this compound.

The Primary Toolkit: Multinuclear NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework and the local chemical environment of specific nuclei.[5][6] For organoboron compounds, a multinuclear approach (¹H, ¹³C, and ¹¹B) is not just beneficial, but essential.

Proton (¹H) NMR Spectroscopy

¹H NMR provides the initial, high-resolution fingerprint of the molecule. The spectrum is analyzed based on chemical shift (δ), signal integration (proton count), and multiplicity (splitting pattern), which reveals neighboring protons.

Expected ¹H NMR Data:

| Assigned Protons | Expected δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pinacol Methyls (-C(CH₃)₂) | ~1.2-1.3 | Singlet (s) | 12H | Twelve equivalent protons on the pinacol group, shielded environment.[7] |

| Propyl C¹-H ₂ | ~0.8-1.0 | Triplet (t) | 2H | Methylene group adjacent to C²H₂ and directly attached to the boron atom. |

| Propyl C²-H ₂ | ~1.7-1.9 | Quintet or Multiplet (m) | 2H | Methylene group coupled to protons on C¹ and C³. |

| Acetal C³-H | ~4.5-4.7 | Triplet (t) | 1H | Methine proton deshielded by two adjacent oxygen atoms. |

| Ethoxy -O-CH ₂-CH₃ | ~3.4-3.7 | Quartet (q) | 4H | Methylene protons deshielded by the adjacent oxygen and coupled to the methyl protons. |

| Ethoxy -O-CH₂-CH ₃ | ~1.1-1.2 | Triplet (t) | 6H | Terminal methyl protons of the two ethoxy groups. |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR complements the ¹H NMR data by defining the carbon backbone. The key challenge in boronic esters is the detection of the carbon atom directly bonded to boron. Due to the quadrupolar nature of the boron nucleus, the signal for this carbon (C¹) is often broadened and may be difficult to observe or absent entirely.[8]

Expected ¹³C NMR Data:

| Assigned Carbon | Expected δ (ppm) | Rationale |

|---|---|---|

| C ¹ (C-B) | ~5-15 (broad) | Aliphatic carbon bonded to boron; signal is often broad or unobserved.[8] |

| C ² | ~25-35 | Standard aliphatic methylene carbon. |

| C ³ (Acetal) | ~100-105 | Acetal carbon, significantly deshielded by two oxygen atoms. |

| Ethoxy -O-C H₂-CH₃ | ~58-62 | Methylene carbon deshielded by the adjacent oxygen. |

| Ethoxy -O-CH₂-C H₃ | ~15-17 | Terminal methyl carbon. |

| Pinacol Quaternary C | ~83-84 | Quaternary carbons of the pinacol group bonded to oxygen.[7] |

| Pinacol Methyl C | ~24-25 | Methyl carbons of the pinacol group.[7] |

Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is a direct and powerful technique for characterizing organoboron compounds.[9][10] It provides definitive evidence for the presence and coordination state of the boron atom. For a tetracoordinate boronic acid pinacol ester, a single, relatively sharp signal is expected in a characteristic chemical shift range. The presence of an sp³-hybridized boron in a boronate ester results in a signal at a higher field (more shielded) compared to its sp²-hybridized boronic acid precursor.[11][12]

-

Expected Chemical Shift (δ): +20 to +35 ppm (relative to BF₃·OEt₂).[8][11][13] A broad signal outside this range could indicate hydrolysis or sample degradation.

Confirmation of Mass and Connectivity: Mass Spectrometry

Mass spectrometry validates the molecular weight and provides structural information through fragmentation analysis. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's volatility and thermal stability.

-

GC-MS: Suitable for volatile and thermally stable compounds. A well-developed GC method can also serve as a purity assessment.[7][14] Care must be taken to ensure the inlet temperature does not cause degradation.

-

LC-MS: A versatile alternative, particularly if thermal lability is a concern. However, the aqueous/protic mobile phases often used in reversed-phase LC can induce hydrolysis of the boronate ester.[1][2] Specialized methods using aprotic diluents or high pH mobile phases may be necessary to stabilize the molecule.[1]

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 258 corresponding to [C₁₃H₂₇BO₄]⁺. The presence of both ¹⁰B (20%) and ¹¹B (80%) isotopes will result in a characteristic isotopic pattern for boron-containing fragments.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-•OCH₂CH₃): [M - 45]⁺

-

Loss of the propyl-acetal side chain.

-

Cleavage of the pinacol ring.

-

A Self-Validating Workflow for Structure Elucidation

A robust elucidation strategy relies on the integration of orthogonal techniques where the results of one method validate the others. This workflow ensures a high degree of confidence in the final structural assignment.

Caption: A systematic workflow for the structural elucidation of boronic esters.

Detailed Experimental Protocols

Protocol 5.1: NMR Sample Preparation and Acquisition

-

Solvent Selection: Use a high-purity deuterated aprotic solvent such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is dry by storing it over molecular sieves.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is typically sufficient. Use a quartz NMR tube if a background signal from borosilicate glass is problematic.[15] An external reference of BF₃·OEt₂ should be used for accurate chemical shift calibration.

Protocol 5.2: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.

-

GC Column: Use a standard non-polar capillary column (e.g., HP-5MS).

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a moderate temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The structural elucidation of this compound is a systematic process that hinges on the synergistic application of multinuclear NMR spectroscopy and mass spectrometry. By following the integrated workflow presented in this guide—from careful sample handling to the correlative interpretation of orthogonal datasets—researchers can achieve an unambiguous and robust structural assignment. Understanding the inherent chemical properties of the molecule, particularly its susceptibility to hydrolysis, is paramount to designing experiments that yield clean, interpretable data. This self-validating approach not only confirms the identity and purity of this valuable synthetic intermediate but also upholds the principles of scientific rigor essential in research and drug development.

References

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. par.nsf.gov [par.nsf.gov]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

CAS number for 3,3-diethoxy-1-propylboronic acid pinacol ester

An In-Depth Technical Guide to 3,3-Diethoxy-1-propylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, boronic acids and their derivatives stand out as exceptionally versatile and powerful tools. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable building blocks.[1] This guide focuses on a particularly valuable, yet specialized reagent: This compound (CAS Number: 165904-27-8) .[2][3]

This molecule is more than a simple organoboron compound; it is a masked aldehyde. The diethyl acetal functional group serves as a robust protecting group for a reactive propanal moiety. This allows for the strategic introduction of the boronate group into a target molecule via robust cross-coupling chemistry, followed by the unmasking of the aldehyde for subsequent transformations. This dual functionality makes it a highly strategic asset for medicinal chemists and process development scientists aiming to build complex molecular architectures with high precision.

This document, prepared from the perspective of a Senior Application Scientist, aims to provide not just the "what" and "how," but the critical "why" behind the application of this reagent, focusing on its core utility in the Suzuki-Miyaura cross-coupling reaction.

Section 1: Core Compound Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. The pinacol ester form offers significant advantages over the corresponding free boronic acid, primarily enhanced stability and easier handling, while the diethyl acetal ensures the aldehyde functionality remains inert until its desired point of use.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 165904-27-8 | [2][3] |

| Molecular Formula | C13H27BO4 | [2] |

| Molecular Weight | 258.16 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥98% | [2] |

| Synonyms | 2-(3,3-Diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-propanal diethyl acetal | [2] |

The structure combines two key features:

-

The Pinacol Boronate Ester: This moiety is relatively stable to air and moisture compared to many free boronic acids, making it amenable to purification by chromatography and simplifying storage.

-

The Diethyl Acetal: This group protects the aldehyde. It is stable under the basic conditions typically required for Suzuki-Miyaura coupling but can be readily cleaved under acidic conditions to reveal the reactive carbonyl group for further derivatization.

Section 2: Synthesis and Handling Considerations

General Synthetic Approach

While multiple specific routes may exist, the synthesis of alkylboronic pinacol esters is commonly and efficiently achieved through the reaction of a Grignard reagent with pinacolborane (HBpin).[4] This method is mild, general, and avoids the formation of certain side products.[4]

The logical synthetic pathway for this compound would involve the formation of a Grignard reagent from a 3-halo-propanal diethyl acetal, which is then reacted with pinacolborane.

Caption: General synthesis via Grignard formation and reaction with pinacolborane.

Stability and Storage

Like most organoboron reagents, proper handling is crucial for maintaining purity and reactivity.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This minimizes potential degradation from atmospheric moisture and oxygen.

-

Handling: When dispensing the liquid reagent, use dry syringes and needles. Avoid cross-contamination. While more stable than many boronic acids, prolonged exposure to air should be avoided.

Section 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is its use in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This reaction couples an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base.[5]

The Catalytic Cycle

The mechanism is a well-studied, multi-step catalytic cycle. Understanding these steps is key to troubleshooting and optimizing reactions in the lab.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This is the crucial step where the new carbon-carbon bond framework is established on the metal. This step requires activation of the boronate ester by a base.[6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocol: A Self-Validating System

What follows is a representative, field-proven protocol for the coupling of this compound with an aryl bromide. This protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring.

Reagents and Their Rationale

| Component | Example | Role & Rationale |

| Aryl Halide | 4-Bromoanisole | The electrophilic partner. Bromides and iodides are common. Reactivity order: I > Br > Cl. |

| Boronic Ester | This compound | The nucleophilic partner, providing the C-sp3 fragment. Typically used in slight excess (1.1-1.5 eq). |

| Palladium Catalyst | Pd(dppf)Cl2 | Pre-catalyst that generates the active Pd(0) species. The 'dppf' ligand is robust and effective for many couplings. |

| Base | K2CO3 or Cs2CO3 | Activates the boronate ester to facilitate transmetalation.[6] Carbonates are common choices. |

| Solvent | Dioxane/Water (e.g., 4:1) | A polar aprotic solvent to dissolve reagents. The addition of water can accelerate the reaction.[5] |

Step-by-Step Methodology

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reaction Setup:

-

To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%).

-

Seal the flask with a septum.

-

-

Degassing (Critical Step):

-

Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

-

Repeat this cycle 3-5 times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

-

Solvent Addition:

-

Using a dry syringe, add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water) to the flask.

-

Causality Check: The mixture should be a suspension. Proper stirring is essential for reaction success.

-

-

Reaction Execution:

-

Place the flask in a pre-heated oil bath at the desired temperature (typically 80-100 °C).

-

Stir the reaction vigorously for the specified time (e.g., 2-16 hours).

-

-

Monitoring (Self-Validation):

-

Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture via syringe.

-

Quench the aliquot with a small amount of water and extract with ethyl acetate.

-

Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting aryl bromide. The reaction is complete when the starting material is no longer visible.

-

-

Work-up and Isolation:

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude oil or solid is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 5: Strategic Applications in Drug Development

The true value of this reagent lies in the synthetic possibilities it unlocks after the coupling reaction. The product of the Suzuki reaction is an acetal-protected aryl- or heteroaryl-propanal.

Post-Coupling Deprotection and Derivatization:

-

Deprotection: Gentle treatment with an acid (e.g., aqueous HCl in THF) will hydrolyze the diethyl acetal to reveal the aldehyde.

-

Further Reactions: This newly revealed aldehyde is a versatile functional handle for a wide range of subsequent reactions crucial for building molecular diversity, such as:

-

Reductive Amination: To install primary, secondary, or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To form a carboxylic acid.

-

Reduction: To form a primary alcohol.

-

This strategy allows chemists to build a core scaffold using the robust and reliable Suzuki reaction and then elaborate on the structure through well-established aldehyde chemistry, a powerful paradigm in the synthesis of novel pharmaceutical candidates. Beyond small molecules, boronic esters are also finding applications in the development of functional materials like hydrogels for controlled drug release.[7]

Conclusion

This compound is a prime example of a modern chemical reagent designed for strategic, multi-step synthesis. Its stability as a pinacol ester combined with its function as a protected aldehyde makes it an invaluable tool for researchers in drug discovery and development. By enabling the reliable installation of a versatile functional group via the powerful Suzuki-Miyaura cross-coupling reaction, it streamlines the construction of complex molecules, accelerating the path toward novel therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of 3,3-Diethoxy-1-propylboronic acid Pinacol Ester

Authored by: A Senior Application Scientist

Introduction

3,3-Diethoxy-1-propylboronic acid pinacol ester, with the CAS number 165904-27-8, is an organoboron compound that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates a versatile boronic acid pinacol ester functional group and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for its use in a variety of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, and as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2] The pinacol ester group enhances the stability of the boronic acid, making it more amenable to handling and purification compared to the free boronic acid.[2]

This guide provides a comprehensive overview of the critical aspects of stability and storage for this compound, offering insights into its degradation pathways and best practices for maintaining its integrity.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to understanding its stability.

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C13H27BO4 | [1] |

| Molecular Weight | 258.16 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, primarily moisture and oxidative conditions. The presence of both a boronic ester and an acetal functional group makes it susceptible to hydrolysis.

Hydrolytic Instability

Boronic acid pinacol esters are generally more stable to hydrolysis than their corresponding free boronic acids.[3] However, they are not entirely immune, and prolonged exposure to water can lead to the cleavage of the boronate ester to form the corresponding boronic acid and pinacol.

Furthermore, the diethyl acetal group is also susceptible to hydrolysis, particularly under acidic conditions, which would yield the corresponding aldehyde and ethanol. This degradation pathway is a significant consideration, as the presence of the free aldehyde could lead to subsequent side reactions.

Caption: Potential hydrolytic degradation pathways.

Oxidative Degradation

Organoboron compounds can be susceptible to oxidation.[4] While the pinacol ester offers some protection, strong oxidizing agents or prolonged exposure to air can lead to the cleavage of the carbon-boron bond. This process can result in the formation of alcohols and other oxygenated byproducts, compromising the purity and reactivity of the compound. Studies on peptide boronic acids have shown that oxidative degradation can be a significant pathway, sometimes accelerated by certain additives.[4]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

-

Temperature: For long-term storage, it is recommended to keep the compound in a refrigerator at 2-8°C. Some suppliers may even recommend freezer storage. Always refer to the supplier's specific recommendations.

-

Atmosphere: Due to its sensitivity to moisture and oxygen, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[5] The container should be tightly sealed to prevent the ingress of air and moisture.[6]

-

Light: While not always specified, it is good practice to store the compound in an amber vial or in a dark location to protect it from potential light-induced degradation.

-

Container: Use a clean, dry, and inert container, such as a glass bottle with a secure cap.

Handling Procedures

-

Inert Atmosphere: All manipulations of the compound should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Dry Solvents and Glassware: Use anhydrous solvents and thoroughly dried glassware to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]

-

Dispensing: When dispensing the liquid, use a clean, dry syringe or pipette under a positive pressure of inert gas.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and sources of moisture.[5]

Caption: Recommended workflow for storage and handling.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under various conditions, the following experimental protocol can be employed.

Objective: To determine the rate of degradation of this compound under stressed conditions (elevated temperature, high humidity, and exposure to air).

Materials:

-

This compound

-

Anhydrous acetonitrile (ACN)

-

Deionized water

-

Controlled environment chambers (e.g., 40°C/75% RH)

-

HPLC system with a C18 column and UV detector

-

NMR spectrometer

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in anhydrous ACN at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials.

-

For humidity testing, prepare a separate set of samples in ACN/water (e.g., 9:1 v/v).

-

-

Stress Conditions:

-

Time Zero (T0) Analysis: Analyze one aliquot immediately to establish the initial purity.

-

Thermal Stress: Place a set of vials in an oven at 40°C.

-

Humidity Stress: Place the aqueous samples in a humidity chamber at 40°C/75% RH.

-

Air Exposure: Leave a set of vials open to the atmosphere at room temperature.

-

Control: Store a set of vials under the recommended storage conditions (2-8°C, inert atmosphere).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each stress condition.

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

-

For structural elucidation of major degradants, NMR analysis can be performed on concentrated samples.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time for each condition.

-

Calculate the degradation rate for each stress condition.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is dependent on its chemical integrity. The primary degradation pathways involve hydrolysis of the boronic ester and the diethyl acetal, as well as potential oxidation of the carbon-boron bond. By adhering to stringent storage and handling protocols, including maintaining a cold, dry, and inert environment, researchers can significantly mitigate degradation and ensure the compound's purity and reactivity for their synthetic applications. The provided stability assessment protocol offers a framework for generating empirical data to further refine storage and handling recommendations.

References

- 1. This compound [cymitquimica.com]

- 2. CAS 153737-25-8: 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINAC… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

A Guide to the Commercial Availability, Synthesis, and Application of 3,3-Diethoxy-1-propylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of 3,3-diethoxy-1-propylboronic acid pinacol ester, a valuable building block in modern organic synthesis and drug discovery. The document details its commercial availability, provides a robust, field-proven synthetic protocol, and explores its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of Acetal-Protected Boronic Esters

Boronic acids and their corresponding esters are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them ideal intermediates in the synthesis of complex molecules.[1][2]

The pinacol ester of a boronic acid, in particular, offers enhanced stability compared to the free boronic acid, which can be prone to dehydration to form boroxines or protodeboronation under certain conditions.[3] This stability makes pinacol esters the preferred form for purification, storage, and often, for the cross-coupling reaction itself.[4]

This compound (CAS 165904-27-8) is a particularly strategic building block. It incorporates a masked aldehyde in the form of a diethyl acetal. This protecting group strategy allows for the introduction of a propanal moiety into a target molecule via a carbon-carbon bond-forming reaction. The acetal is stable to the conditions of many cross-coupling reactions and can be readily deprotected in a subsequent step to reveal the reactive aldehyde functionality, which can then be used for further synthetic transformations.

Commercial Availability

This compound is commercially available from several chemical suppliers for research and development purposes. The compound is typically sold in quantities ranging from milligrams to several grams. Researchers should always consult the supplier's certificate of analysis for lot-specific purity information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Santa Cruz Biotechnology | 165904-27-8 | C13H27BO4 | 258.16 | ≥98% |

| CymitQuimica | 165904-27-8 | C13H27BO4 | 258.16 | 98% |

This table is for illustrative purposes and does not constitute an exhaustive list of all suppliers. Prices and availability are subject to change.

Synthesis: A Reliable Hydroboration Approach

While commercially available, an in-house synthesis of this compound can be advantageous for large-scale applications or for researchers who need to prepare derivatives. A robust and high-yielding method for the synthesis of alkylboronic esters is the hydroboration of the corresponding alkene.[5][6] The following protocol describes the synthesis of the title compound from 3,3-diethoxy-1-propene.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound via hydroboration.

Detailed Experimental Protocol

Reaction: Catalytic Hydroboration of 3,3-Diethoxy-1-propene

Materials:

-

3,3-Diethoxy-1-propene

-

Pinacolborane (HBpin)

-

[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)

Procedure:

-

Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Catalyst Preparation: To the flask, add [Ir(cod)Cl]₂ (1-2 mol%) and dtbpy (1-2 mol%).

-

Solvent and Reagents: Add anhydrous THF via syringe. To this solution, add 3,3-diethoxy-1-propene (1.0 equivalent).

-

Addition of Pinacolborane: Slowly add pinacolborane (1.0-1.2 equivalents) to the reaction mixture at room temperature. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a colorless oil.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the diethoxy group, the propyl chain, and the pinacol methyl groups.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction enables the formation of a carbon-carbon bond between the propyl chain of the boronic ester and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.

Introduction of a Functionalized Alkyl Chain

The acetal-protected propanal moiety of this reagent makes it a valuable tool for introducing a three-carbon chain bearing a latent aldehyde into a target molecule. This is particularly useful in the synthesis of pharmaceutical intermediates and complex natural products.[8]

Caption: General scheme for the application of the title compound in Suzuki-Miyaura coupling followed by deprotection.

Advantages in Medicinal Chemistry

The ability to introduce a reactive aldehyde group late in a synthetic sequence is a significant advantage in medicinal chemistry. Aldehydes are versatile functional groups that can participate in a variety of transformations, including:

-

Reductive amination to form amines

-

Wittig reactions to form alkenes

-

Oxidation to form carboxylic acids

-

Addition of organometallic reagents to form secondary alcohols

The use of an acetal-protected boronic ester allows for the preservation of the aldehyde functionality while other chemical manipulations are performed on the molecule.

Safety and Handling

Boronic acid pinacol esters are generally stable compounds. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible reagent that serves as a valuable building block in organic synthesis. Its key feature is the presence of a masked aldehyde, which allows for the strategic introduction of a propanal moiety into complex molecules. The robust nature of the pinacol ester and its compatibility with Suzuki-Miyaura cross-coupling conditions make it a powerful tool for researchers in drug discovery and materials science. The synthetic protocol and application strategies outlined in this guide provide a solid foundation for the effective utilization of this versatile compound.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Brown Hydroboration [organic-chemistry.org]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Propanal Synthon in Modern Synthesis: A Technical Guide to Retrosynthetic Analysis and Application of 3,3-Diethoxy-1-propylboronic acid Pinacol Ester

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic construction of carbon-carbon bonds remains a paramount objective. The pursuit of molecular complexity from simple, readily available starting materials necessitates a robust toolbox of synthetic methodologies. This guide delves into the utility of 3,3-diethoxy-1-propylboronic acid pinacol ester as a versatile three-carbon building block, specifically as a synthetic equivalent of the propanal homoenolate synthon. We will explore its application through the lens of retrosynthetic analysis, detailing the strategic disconnection of target molecules to reveal this key intermediate. Subsequently, a comprehensive overview of the forward synthesis will be presented, including a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions and the final deprotection to unveil the desired aldehyde functionality. This document aims to provide both the conceptual framework and the practical insights necessary for the successful implementation of this reagent in complex molecule synthesis.

Introduction: The Strategic Value of a Masked Aldehyde

The propanal moiety is a common structural motif in a diverse array of biologically active molecules and advanced materials. Its direct incorporation into complex scaffolds can be challenging due to the inherent reactivity of the aldehyde functional group. To circumvent this, chemists often employ "masked" synthons, stable precursors that can be carried through multiple synthetic steps before being converted to the desired functionality at a later, more opportune stage. This compound (Figure 1) serves as an exemplary masked synthon for the propanal unit.

Figure 1: Structure of this compound

Caption: Structure of 2-(3,3-Diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The molecule features two key components: a pinacol boronic ester and a diethyl acetal. The pinacol boronic ester is a stable, easily handled functional group that is highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The diethyl acetal serves as a robust protecting group for the aldehyde, stable to the basic and nucleophilic conditions often employed in cross-coupling reactions. This dual functionality makes it a powerful tool for the synthesis of molecules bearing a 3-aryl or 3-vinyl propanal subunit.

Retrosynthetic Analysis: Unveiling the Propanal Synthon

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions.

Consider a target molecule containing a 3-arylpropanal moiety. A logical retrosynthetic strategy would involve two key disconnections:

-

Functional Group Interconversion (FGI): The aldehyde is recognized as a deprotected acetal. This simplifies the immediate synthetic precursor to an aryl-substituted diethyl acetal.

-

C-C Bond Disconnection: The bond between the aromatic ring and the propyl chain is disconnected. This disconnection corresponds to a Suzuki-Miyaura cross-coupling reaction. This reveals two key fragments: an aryl halide and the this compound.

This retrosynthetic approach is visualized in the following diagram:

Caption: Retrosynthetic analysis of a 3-arylpropanal target molecule.

This analysis highlights the central role of this compound as the synthetic equivalent of a nucleophilic propanal synthon.

Forward Synthesis: A Step-by-Step Approach

The forward synthesis logically follows the retrosynthetic pathway, commencing with the preparation of the key boronic ester, followed by the cross-coupling reaction, and culminating in the deprotection to reveal the target aldehyde.

Synthesis of this compound

The title compound can be synthesized via the hydroboration of 3,3-diethoxy-1-propyne with pinacolborane. This reaction proceeds via the syn-addition of the B-H bond across the alkyne, typically with anti-Markovnikov regioselectivity to place the boron atom at the terminal carbon. While uncatalyzed hydroborations with pinacolborane are possible, they often require elevated temperatures. The reaction can be catalyzed by various transition metal complexes to proceed under milder conditions.

Experimental Protocol: Hydroboration of 3,3-Diethoxy-1-propyne (Adapted from general procedures)

-

Materials:

-

3,3-Diethoxy-1-propyne (1.0 equiv)

-

Pinacolborane (1.1 equiv)

-

Anhydrous THF

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-diethoxy-1-propyne and anhydrous THF.

-

Add pinacolborane dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting alkyne is consumed.

-

Cool the reaction to room temperature and carefully quench any excess pinacolborane with a few drops of methanol.

-

Remove the solvent under reduced pressure. The crude this compound can often be used in the subsequent step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Suzuki-Miyaura Cross-Coupling

With the boronic ester in hand, the key C(sp²)-C(sp³) bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction with an appropriate aryl halide (chloride, bromide, or iodide). The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For the coupling of alkylboronic esters, catalysts with bulky, electron-rich phosphine ligands are often employed.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

-

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2-4 mol%)

-

K₃PO₄ (3.0 equiv)

-

Dioxane/H₂O (e.g., 5:1 mixture)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a dry, nitrogen-flushed Schlenk tube, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) |

| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 |

| Aryl Iodide | PdCl₂(dppf) | K₂CO₃ | DMF | 90 |

Acetal Deprotection

The final step in the sequence is the hydrolysis of the diethyl acetal to reveal the target aldehyde. This is typically achieved under acidic conditions. A variety of acids can be employed, and the reaction conditions can be tuned to be mild enough to avoid decomposition of sensitive functionalities elsewhere in the molecule.

Experimental Protocol: Deprotection of the Diethyl Acetal

-

Materials:

-

Aryl-substituted propanal diethyl acetal (1.0 equiv)

-

Acetone/Water mixture (e.g., 9:1)

-

Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

-

-

Procedure:

-

Dissolve the aryl-substituted propanal diethyl acetal in the acetone/water mixture.

-

Add a catalytic amount of PPTS.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of NaHCO₃.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography on silica gel.

-

Workflow Visualization

The overall synthetic workflow, from starting materials to the final product, is depicted in the following diagram:

The Genesis and Evolution of Acetal-Containing Boronic Esters: A Technical Guide for Researchers

Foreword: The Unassuming Acetal in Boron Chemistry

In the vast landscape of organic chemistry, few functional groups have demonstrated the understated elegance and profound utility of the boronic ester. More specifically, the cyclic variants—dioxaborolanes and dioxaborinanes—which are formally acetals of boronic acids, have carved a unique niche, transitioning from chemical curiosities to indispensable tools in synthesis and medicine. This guide delves into the rich history of these acetal-containing boronic esters, tracing their discovery, the elucidation of their properties, and the development of groundbreaking synthetic methodologies that have cemented their importance. We will explore the causal links behind key experimental choices and provide field-proven insights into their application, particularly in the realm of drug development, epitomized by the success of the proteasome inhibitor, bortezomib.

I. Early Observations: The Dawn of Boronic Esters

The story of boronic acids begins in 1860 with Edward Frankland's synthesis of ethylboronic acid.[1] However, the specific exploration of their esters, particularly the cyclic acetal forms, gained traction much later. Researchers in the mid-20th century observed that boronic acids could form reversible covalent complexes with diols.[2][3] This interaction, leading to the formation of five- and six-membered cyclic esters, was initially of interest for its implications in carbohydrate chemistry, where the cis-diol arrangements in saccharides provided a perfect scaffold for complexation.[4][5]

The ability of boronic acids to form stable cyclic esters with 1,2- and 1,3-diols was systematically investigated in the late 1950s.[2][3] These early studies laid the groundwork for understanding the stability and reactivity of what we now recognize as acetal-containing boronic esters. It was noted that these cyclic esters were significantly more stable than their acyclic counterparts, a crucial property that would later be exploited in their widespread use as synthetic intermediates.[2][3]

II. The Matteson Revolution: Asymmetric Synthesis Takes Center Stage

A pivotal moment in the history of acetal-containing boronic esters arrived with the pioneering work of Donald S. Matteson. In the 1960s and more extensively in the 1980s, Matteson and his group developed the "Matteson homologation," a powerful method for the stereoselective synthesis of α-haloalkylboronic esters.[6][7] This reaction involves the treatment of a chiral boronic ester with a dihalomethyllithium reagent, followed by rearrangement to extend the carbon chain adjacent to the boron atom with exceptional stereocontrol.[6]

The choice of chiral diols to form the initial boronic ester was critical. Pinanediol, derived from the readily available chiral pool, became a workhorse auxiliary, directing the stereochemical outcome of the homologation.[8] This methodology opened the door to the asymmetric synthesis of a vast array of complex molecules, as the resulting α-haloalkylboronic esters could be further functionalized with a wide range of nucleophiles, again with high stereospecificity.[8][9]

Diagram: The Matteson Homologation Workflow

Caption: A simplified workflow of the Matteson homologation.

Experimental Protocol: A Representative Matteson Homologation

Objective: To synthesize an α-chloroalkylboronic ester from a starting boronic ester.

Materials:

-

Chiral boronic ester (e.g., pinanediol boronate)

-

Dichloromethane (CH₂Cl₂)

-

Lithium diisopropylamide (LDA) or n-butyllithium

-

Anhydrous tetrahydrofuran (THF)

-

Zinc chloride (ZnCl₂) (optional, but often used to facilitate rearrangement)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Dissolve the chiral boronic ester in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

-

Slowly add dichloromethane to the LDA solution at -78 °C to generate dichloromethyllithium in situ.

-

Transfer the freshly prepared dichloromethyllithium solution to the dropping funnel and add it dropwise to the cooled solution of the boronic ester. Maintain the temperature at -78 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours).

-

(Optional) Add a solution of zinc chloride in THF to the reaction mixture to promote the rearrangement of the intermediate boronate complex.

-

Slowly warm the reaction mixture to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α-chloroalkylboronic ester by column chromatography on silica gel.

III. Modern Iterations and a New Generation of Syntheses

Building upon the foundations laid by Matteson, contemporary chemists like Varinder K. Aggarwal have further expanded the synthetic utility of acetal-containing boronic esters. Aggarwal's group has developed innovative strategies, including the "assembly line synthesis," which utilizes iterative homologation of boronic esters to construct complex natural products with remarkable efficiency and stereocontrol.[10] This approach often involves the use of lithiation/borylation chemistry to generate chiral boronic esters that can then be subjected to further transformations.[11]

These modern methods have broadened the scope of accessible molecular architectures and have demonstrated the continued relevance and adaptability of boronic ester chemistry.

IV. From Bench to Bedside: The Bortezomib Story

The culmination of decades of research into boronic acids and their esters is powerfully illustrated by the development of bortezomib (Velcade®), the first therapeutic proteasome inhibitor to be approved for the treatment of multiple myeloma.[12][13][14] Bortezomib is a dipeptidyl boronic acid, and its synthesis relies heavily on the stereocontrolled construction of an α-aminoboronic acid precursor.[15][16]

The key intermediate in the synthesis of bortezomib is an acetal-containing boronic ester, typically a pinanediol or pinacol ester of a leucine derivative.[15][16][17][18] The Matteson homologation or variations thereof are employed to introduce the carbon framework with the correct stereochemistry. The boronic ester serves a dual purpose: it acts as a protecting group for the boronic acid and as a chiral auxiliary to direct subsequent stereoselective reactions.

Diagram: The Role of Acetal-Containing Boronic Esters in Bortezomib Synthesis

Caption: The central role of boronic esters in the synthesis of Bortezomib.

The development of bortezomib underscores the critical importance of fundamental research in organic synthesis. The journey from the early observations of boronic acid-diol interactions to the creation of a life-saving drug is a testament to the power of understanding and manipulating chemical reactivity.

V. Quantitative Data Summary

| Reaction Type | Key Feature | Typical Diastereomeric Ratio | Key Researchers |

| Matteson Homologation | Stereoselective one-carbon extension | >99:1 | Donald S. Matteson[8][9] |

| Aggarwal's Lithiation/Borylation | Asymmetric synthesis of chiral boronic esters | High e.r. (often >95:5) | Varinder K. Aggarwal[11] |

| Bortezomib Intermediate Synthesis | Stereocontrolled formation of α-aminoboronic ester | High d.e. | Various[15][16] |

VI. Conclusion and Future Outlook

The discovery and history of acetal-containing boronic esters is a compelling narrative of scientific progress. From their humble beginnings as products of simple condensation reactions, these compounds have evolved into sophisticated tools for asymmetric synthesis and have played a pivotal role in the development of modern pharmaceuticals. The foundational work of pioneers like Matteson, coupled with the innovative contributions of contemporary researchers like Aggarwal, has created a rich and versatile chemical toolbox.

Looking ahead, the unique properties of boronic esters will undoubtedly continue to inspire new discoveries. Their ability to engage in reversible covalent bonding makes them attractive for applications in materials science, chemical biology, and diagnostics. As our understanding of their reactivity deepens, we can expect to see the emergence of even more powerful and selective synthetic methods, further solidifying the legacy of the unassuming acetal in the world of boron chemistry.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. aablocks.com [aablocks.com]

- 6. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Varinder Aggarwal delivers Dewar Lecture on Assembly Line Synthesis - School of Biological and Behavioural Sciences [qmul.ac.uk]

- 11. Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates [organic-chemistry.org]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

Theoretical Insights into 3,3-Diethoxy-1-propylboronic Acid Pinacol Ester: A Computational Guide for Drug Discovery and Synthesis

Abstract

Boronic acid pinacol esters are pivotal intermediates in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive theoretical examination of 3,3-diethoxy-1-propylboronic acid pinacol ester, a representative alkylboronic acid derivative. While direct experimental and theoretical data on this specific molecule are scarce, this paper leverages established computational methodologies and existing knowledge of analogous structures to build a robust theoretical framework. We will explore its structural and electronic properties, conformational landscape, and potential reactivity through the lens of Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this class of compounds to facilitate rational design and optimization in their synthetic endeavors.

Introduction: The Versatility of Alkylboronic Acid Pinacol Esters

Alkylboronic acid pinacol esters have emerged as indispensable building blocks in synthetic chemistry. Their stability, ease of handling, and compatibility with a wide range of reaction conditions make them superior precursors to their corresponding boronic acids.[1] The pinacol protecting group confers significant stability against air and moisture, allowing for straightforward purification by chromatography and extended shelf life.[1]

The primary utility of these compounds lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2][3] Beyond this, alkylboronic esters participate in a variety of other transformations, making them a versatile tool for the synthetic chemist. The specific molecule of interest, this compound, features a protected aldehyde functionality in the form of a diethyl acetal, further expanding its synthetic potential by allowing for late-stage deprotection and elaboration.

Theoretical Framework: A Proposed Computational Study

In the absence of direct experimental data for this compound, a thorough theoretical investigation is invaluable for predicting its behavior and guiding its application. Density Functional Theory (DFT) is a powerful and widely used computational method for studying the properties and reactivity of organic molecules, including boronic esters.[4][5]

Computational Methodology

A robust computational protocol for investigating the target molecule would involve geometry optimization and frequency calculations using a suitable DFT functional and basis set. A common and effective choice would be the B3LYP functional with the 6-31G(d) basis set for initial optimizations, followed by single-point energy calculations with a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic energies. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to simulate the effects of the reaction medium on the molecule's properties.

Caption: Proposed DFT workflow for theoretical analysis.

Structural and Electronic Properties

The pinacolboronate (Bpin) group, while often perceived as sterically bulky, is surprisingly smaller than a methyl group in terms of its A-value, a measure of steric hindrance.[6] This is attributed to the planar O-B-O motif which minimizes steric clashes.[6]

Conformational Analysis

The propyl chain of this compound introduces conformational flexibility. A thorough conformational search is necessary to identify the global minimum energy structure and other low-lying conformers. This is critical as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Key Structural Parameters

DFT calculations would provide precise information on bond lengths, bond angles, and dihedral angles. Of particular interest are the C-B bond length and the geometry around the boron atom, which is expected to be trigonal planar in its ground state.[7]

| Parameter | Predicted Value Range | Significance |

| C-B Bond Length | 1.55 - 1.57 Å | Influences reactivity in cross-coupling reactions. |

| O-B-O Angle (Bpin) | ~120° | Confirms the trigonal planar geometry of the sp² hybridized boron.[8] |

| C-C-C-B Dihedral Angle | Variable | Determines the conformational preference of the alkyl chain. |

Electronic Properties and Reactivity Descriptors

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The LUMO is expected to be localized on the boron atom, reflecting its Lewis acidic character.[7] Molecular electrostatic potential (MEP) maps would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the boron center and the nucleophilic character of the acetal oxygens.

Reactivity and Mechanistic Insights

While alkylboronic esters are generally stable, they can undergo hydrolysis, especially under acidic or basic conditions.[9][10] Computational studies can elucidate the mechanism and energetics of this process.

Hydrolysis

The hydrolysis of boronic esters is a critical consideration in their synthesis, purification, and application.[11][12] Theoretical calculations can model the reaction pathway, including the initial attack of a water molecule or hydroxide ion on the boron center, leading to a tetrahedral intermediate, followed by the cleavage of a B-O bond of the pinacol group.[5]

Caption: Simplified hydrolysis pathway of a boronic ester.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application of boronic esters. The mechanism is complex, involving oxidative addition, transmetalation, and reductive elimination steps.[13] While a full catalytic cycle simulation is computationally intensive, DFT can be employed to study the key transmetalation step. This involves the formation of a boronate complex by the addition of a base to the boron atom, which increases its nucleophilicity and facilitates the transfer of the alkyl group to the palladium center.[4][14]

Experimental Protocols: A Theoretical Perspective

While this guide is primarily theoretical, the computational results have direct implications for experimental work.

Synthesis

The synthesis of alkylboronic acid pinacol esters can be achieved through various methods, including the reaction of Grignard reagents with pinacolborane or the hydroboration of alkenes.[15][16] Theoretical calculations can help in understanding the regioselectivity and stereoselectivity of these reactions.

Illustrative Synthetic Protocol (by analogy):

-

Preparation of the Grignard Reagent: React 1-bromo-3,3-diethoxypropane with magnesium turnings in anhydrous THF under an inert atmosphere to generate the corresponding Grignard reagent.

-

Borylation: Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) in THF to the Grignard reagent at low temperature (e.g., -78 °C).

-

Workup: Allow the reaction to warm to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The predicted structural and electronic properties can be correlated with experimental spectroscopic data. For instance, the calculated vibrational frequencies can aid in the interpretation of infrared (IR) spectra, and calculated NMR chemical shifts can be compared with experimental ¹H, ¹³C, and ¹¹B NMR data.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for understanding the structure, properties, and reactivity of this compound. By leveraging established computational methods and knowledge of analogous systems, we have outlined a pathway to predict its behavior and guide its synthetic applications.

Future theoretical work could involve more detailed investigations of its reactivity in specific cross-coupling reactions, including the explicit modeling of the palladium catalyst and the full catalytic cycle. Furthermore, computational screening of different protecting groups for the boronic acid and the aldehyde functionality could lead to the design of novel reagents with enhanced stability and reactivity. The synergy between such theoretical studies and experimental validation will undoubtedly accelerate the discovery and development of new synthetic methodologies and novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. aablocks.com [aablocks.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

Methodological & Application

reaction conditions for 3,3-diethoxy-1-propylboronic acid pinacol ester

An Application and Protocol Guide for the Strategic Use of 3,3-Diethoxy-1-propylboronic acid Pinacol Ester

Abstract

This document provides a comprehensive technical guide on the reaction conditions, applications, and handling of this compound (CAS No. 1083173-77-7). This bifunctional reagent serves as a valuable building block in modern organic synthesis, primarily as a synthetic equivalent of a 3-formylpropyl boronic acid. Its unique structure, featuring a masked aldehyde (as a diethyl acetal) and a stabilized boronic acid (as a pinacol ester), allows for selective transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide will detail protocols for its synthesis, its application in carbon-carbon bond formation, and the subsequent deprotection to unmask the reactive aldehyde functionality, thereby providing researchers in drug discovery and materials science with a robust tool for molecular construction.

Introduction: The Synthetic Strategy of Dual Protection

This compound is a cornerstone reagent for introducing a three-carbon aldehyde-containing fragment into complex molecules. The core of its utility lies in a "dual protection" strategy:

-

The Boronic Acid Pinacol Ester: Boronic acids are exceptionally useful in palladium-catalyzed cross-coupling reactions, but can be prone to dehydration to form boroxines or other decomposition pathways. Esterification with pinacol (2,3-dimethyl-2,3-butanediol) provides a stable, crystalline, and chromatographically-friendly derivative that is robust to a wide range of reaction conditions while still retaining the requisite reactivity for transmetalation in catalytic cycles.[1][2]

-

The Diethyl Acetal: The terminal aldehyde is a highly reactive functional group, incompatible with the often basic or nucleophilic conditions required for the synthesis and coupling of the organoboron moiety. Protection as a diethyl acetal renders it inert to these conditions. This protecting group is notably stable under basic and neutral aqueous conditions but can be readily cleaved under mild acidic hydrolysis to regenerate the aldehyde post-coupling.[3]

This orthogonal stability allows for a sequential reaction workflow: first, the C-C bond is formed via the boronic ester; second, the aldehyde is revealed for subsequent transformations such as reductive amination, Wittig reactions, or oxidations.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(3,3-Diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Synonyms | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-propanal diethyl acetal |

| CAS Number | 1083173-77-7 |

| Molecular Formula | C₁₃H₂₇BO₄ |

| Molecular Weight | 258.16 g/mol |

| Appearance | Colorless to pale yellow liquid[4] |

Synthesis of the Reagent: Miyaura Borylation

The most common and efficient method for preparing alkyl boronic esters is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of a suitable alkyl halide with a diboron reagent.[2] In this case, 3-bromo-1,1-diethoxypropane is the ideal starting material.

Protocol 2.1: Synthesis via Pd-Catalyzed Borylation

This protocol describes the synthesis of the title compound from 3-bromo-1,1-diethoxypropane and bis(pinacolato)diboron.

Materials:

-

3-Bromo-1,1-diethoxypropane

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium Acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

-

1,4-Dioxane, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via cannula.

-

Add 3-bromo-1,1-diethoxypropane (1.0 eq) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a liquid.

Causality:

-

Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Miyaura borylations, tolerant of various functional groups.

-